molecular formula C26H27N3O3S B2793308 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-43-9

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2793308
CAS RN: 532974-43-9
M. Wt: 461.58
InChI Key: OKFBMBUONFMQTJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Complexes and Cytotoxicity Profiling

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms complexes with various metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit different properties and biological activities. The ligand coordinates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Quantum chemical calculations suggest that the ligand and Ni(II) complex have distinct HOMO and LUMO energies .

Interestingly, the ligand itself demonstrates higher cytotoxic activity than its metal complexes against HePG-2 and HCT-116 cell lines. This underscores the potential of this compound for further investigation in cancer research.

Indole Derivatives as Anticancer Agents

Another avenue of research involves N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives . These compounds were designed and synthesized as novel indole scaffolds targeting the epidermal growth factor receptor (EGFR). Their cytotoxic activities were evaluated against EGFR high-expressed cancer cell lines. These derivatives hold promise as potential anticancer agents .

Catalytic Applications

In the field of catalysis, there have been recent advances related to similar compounds. For instance, a Cu/ZnO/γ-Al₂O₃ catalyst was developed for the amination of hexadecane-1,6-diamine (HDA) with dimethylamine, yielding N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA). This catalyst achieved a remarkable 93% yield of TMHDA under specific reaction conditions. The doped ZnO played a crucial role in enhancing catalytic efficiency .

Other Potential Applications

While the above fields highlight specific applications, it’s worth noting that compounds containing furan and indole moieties have been explored in various other contexts. These include potential antibacterial, antifungal, and diuretic activities. Additionally, their use extends to food and dye industry applications, analytical chemistry, and agrochemicals .

properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-18-12-19(2)14-20(13-18)26(31)27-9-10-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-11-32-21/h3-8,11-14,16H,9-10,15,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBMBUONFMQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

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